1-BENZYL-4-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERAZINE
Overview
Description
1-BENZYL-4-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group, a chlorobenzyl group, and a sulfonyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-BENZYL-4-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzyl chloride, 2-chlorobenzyl chloride, and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as toluene or dimethylformamide (DMF), and a base, such as potassium carbonate or sodium hydroxide.
Synthetic Route: The benzyl chloride and 2-chlorobenzyl chloride are reacted with piperazine under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-BENZYL-4-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under mild to moderate conditions, such as room temperature to reflux.
Scientific Research Applications
1-BENZYL-4-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERAZINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors in the central nervous system to produce therapeutic effects.
Comparison with Similar Compounds
1-BENZYL-4-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERAZINE can be compared with other similar compounds, such as:
1-benzylpiperazine: This compound lacks the chlorobenzyl and sulfonyl groups, making it less complex and potentially less active in certain applications.
4-chlorobenzylpiperazine: This compound lacks the benzyl and sulfonyl groups, which may affect its chemical reactivity and biological activity.
1-benzyl-4-(2-chlorobenzyl)piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-benzyl-4-[(2-chlorophenyl)methylsulfonyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c19-18-9-5-4-8-17(18)15-24(22,23)21-12-10-20(11-13-21)14-16-6-2-1-3-7-16/h1-9H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZAPFOIMCLQJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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